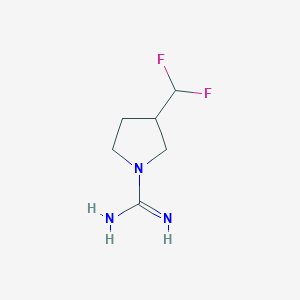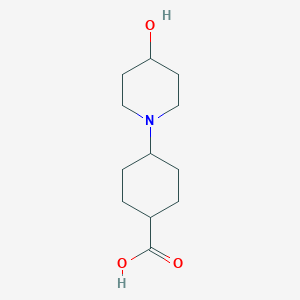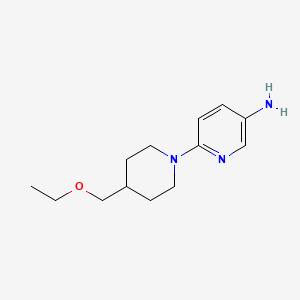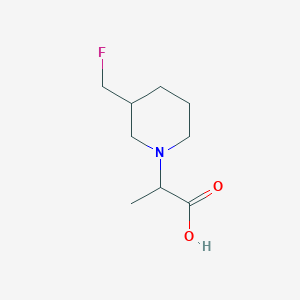
2-(3-(氟甲基)哌啶-1-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌啶衍生物的合成
哌啶衍生物: 在药物化学中至关重要,作为各种药物的构建模块。 所讨论的化合物可以发生分子内和分子间反应,形成取代的哌啶,这些哌啶存在于二十多种药物类别中 。这些衍生物通过氢化、环化和胺化等方法合成,对药物开发做出了重大贡献。
药理学应用
哌啶部分是 FDA 批准药物中的常见特征,表明其在药理学中的重要性。 2-(3-(氟甲基)哌啶-1-基)丙酸的衍生物可以表现出一系列生物活性,包括抗癌、抗菌、止痛、抗炎和抗精神病特性 。这种多功能性使其成为药物发现和治疗应用的宝贵目标。
抗癌研究
哌啶衍生物在抗癌研究中显示出希望,一些化合物表现出抗增殖和抗转移作用。 哌啶的结构柔性允许设计可以与各种癌症靶点相互作用的分子,这可能会导致新的治疗方法 .
抗菌和抗真菌剂
哌啶衍生物的抗菌和抗真菌特性使其成为治疗感染的候选药物。 通过修饰哌啶环,研究人员可以开发出对抗耐药菌株和真菌的新药剂 .
神经疾病
具有哌啶结构的化合物已被探索用于治疗神经疾病的潜力。 它们可以作为抗阿尔茨海默病和抗精神病药物,为管理痴呆症和精神分裂症等疾病提供新的途径 .
疫苗开发
在呼吸道病毒的背景下,哌啶衍生物正在被考虑用于干粉疫苗。 这种新方法可以为肠胃外给药提供一种有效且安全的替代方案,从而增强疫苗的递送 .
属性
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-3-8(5-10)6-11/h7-8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNJQTQWXCQXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
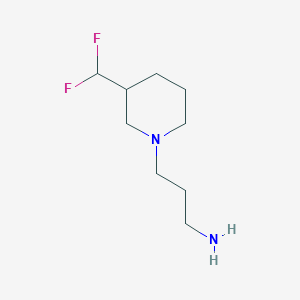
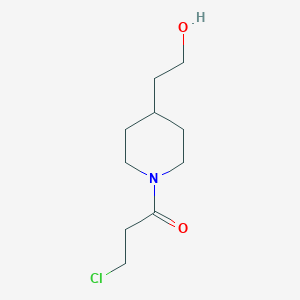
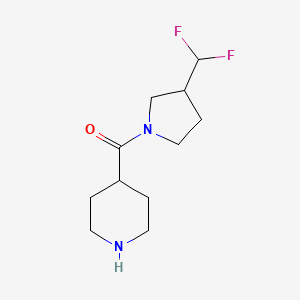

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
